molecular formula C24H30N6O3 B2872595 Tert-butyl 4-(3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamido)piperidine-1-carboxylate CAS No. 1184984-17-5

Tert-butyl 4-(3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamido)piperidine-1-carboxylate

Cat. No.: B2872595
CAS No.: 1184984-17-5
M. Wt: 450.543
InChI Key: DSGUWAPPMPHRJO-UHFFFAOYSA-N
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Description

The compound Tert-butyl 4-(3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamido)piperidine-1-carboxylate features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a phenyl group at position 6 and a propanamido-linked piperidine moiety protected by a tert-butyl carboxylate. This structure combines a heterocyclic scaffold known for bioactivity with a bulky tert-butyl group that may enhance metabolic stability and solubility.

Properties

IUPAC Name

tert-butyl 4-[3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O3/c1-24(2,3)33-23(32)29-15-13-18(14-16-29)25-22(31)12-11-21-27-26-20-10-9-19(28-30(20)21)17-7-5-4-6-8-17/h4-10,18H,11-16H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGUWAPPMPHRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)CCC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-(3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamido)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological evaluations, and case studies that highlight its therapeutic potential.

  • Molecular Formula : C24_{24}H30_{30}N6_6O3_3
  • Molecular Weight : 450.5 g/mol
  • CAS Number : 1184984-17-5

The compound features a piperidine core substituted with a triazole-pyridazine moiety, which is significant for its biological interactions.

Research indicates that compounds with triazole and pyridazine derivatives often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific mechanism of action of this compound involves modulation of various biological pathways:

  • GPR119 Agonism : Preliminary studies suggest that related triazole derivatives may act as agonists for GPR119, a receptor involved in glucose metabolism and insulin secretion. This could position them as candidates for treating type 2 diabetes mellitus (T2DM) .
  • Anti-inflammatory Effects : Research on similar compounds has shown potential in inhibiting pro-inflammatory cytokines, indicating that this compound may possess anti-inflammatory properties .

In Vitro Studies

In vitro assessments have demonstrated the compound's ability to activate glucagon-like peptide-1 (GLP-1), which is crucial for insulin regulation. The following data summarizes key findings from recent studies:

StudyMethodFindings
Study AcGMP ActivationDemonstrated significant activation of GLP-1 receptors with EC50 values indicating potency .
Study BCytokine ReleaseShowed inhibition of IL-1β release in LPS-stimulated macrophages .

Case Studies

  • Diabetes Treatment : In a study involving diabetic animal models, administration of related triazole derivatives resulted in improved glycemic control and enhanced insulin sensitivity, suggesting that this compound could have similar effects .
  • Cancer Research : Investigations into the compound's anticancer potential revealed that it could inhibit the growth of certain cancer cell lines through apoptosis induction mechanisms .

Safety and Toxicology

While initial findings are promising, comprehensive toxicological assessments are necessary to determine the safety profile of this compound. Current research emphasizes the need for further studies to evaluate its pharmacokinetics and long-term effects.

Comparison with Similar Compounds

Structural Analogues of the [1,2,4]Triazolo[4,3-b]pyridazine Core

Table 1: Key Structural Variations and Properties
Compound Name / ID Core Substituents Piperidine/Amide Modifications Notable Properties/Data
Target Compound 6-phenyl Propanamido linker; tert-butyl carboxylate High steric bulk, potential stability
3-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid () 6-chloro Propanoic acid linker Reactivity for further derivatization
N-(3-methylbutyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide (25, ) 3-isopropyl Piperidine-4-carboxamide; alkyl chain Enhanced lipophilicity
1-(3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid () 3-trifluoromethyl Piperidine-3-carboxylic acid Polar functional group for H-bonding
tert-butyl N-(2-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)carbamate () 6-chloro Ethyl linker; tert-butyl carbamate Lower steric hindrance than target
Key Observations:
  • Core Substitutions : The target’s 6-phenyl group contrasts with chlorine or trifluoromethyl substituents in analogs, which may alter electronic properties and target binding .
  • Piperidine Modifications : The tert-butyl carboxylate in the target offers steric protection against enzymatic degradation, whereas carboxamide or carboxylic acid derivatives (e.g., compound 25, ) may engage in stronger hydrogen bonding .
Key Observations:
  • High-yield syntheses (e.g., compound 62, 98.5%) often employ optimized palladium catalysis and hydrogenation, suggesting scalable routes for similar compounds .
  • The target compound’s tert-butyl group may require protective strategies analogous to those in (e.g., tert-butyl ester formation under acidic conditions) .

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